molecular formula C14H27ClO2 B14393337 Decyl 4-chlorobutanoate CAS No. 88395-93-1

Decyl 4-chlorobutanoate

Cat. No.: B14393337
CAS No.: 88395-93-1
M. Wt: 262.81 g/mol
InChI Key: UKINZMHKTPAMTL-UHFFFAOYSA-N
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Description

Decyl 4-chlorobutanoate is an ester derivative of 4-chlorobutanoic acid and decyl alcohol. Its molecular structure comprises a 10-carbon alkyl chain (decyl group) esterified to a chlorinated butanoate moiety. Key identifiers include:

  • CAS Number: 114-945-6 (reported in ).
  • Structure: C₁₀H₂₁O₂C(CH₂)₂CH₂Cl.

However, lists a numerical value of 633.44 adjacent to its entry, though the parameter (e.g., boiling point, molecular weight) and units remain unspecified. Based on molecular weight calculations (~262.5 g/mol for C₁₄H₂₇ClO₂), this value likely corresponds to another identifier or requires external validation.

Properties

CAS No.

88395-93-1

Molecular Formula

C14H27ClO2

Molecular Weight

262.81 g/mol

IUPAC Name

decyl 4-chlorobutanoate

InChI

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-13-17-14(16)11-10-12-15/h2-13H2,1H3

InChI Key

UKINZMHKTPAMTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 4-chlorobutanoate can be synthesized through the esterification of 4-chlorobutanoic acid with decanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Decyl 4-chlorobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Decyl 4-chlorobutanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various esters and derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of ester compounds on cellular processes. It may also be investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes .

Industry: In the industrial sector, this compound is used as a plasticizer and a solvent. It is also employed in the formulation of coatings, adhesives, and lubricants .

Mechanism of Action

The mechanism of action of decyl 4-chlorobutanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 4-chlorobutanoic acid and decanol. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Decyl 4-chlorobutanoate:

Compound Key Features CAS Number Functional Groups
This compound Chlorinated butanoate ester with C10 alkyl chain 114-945-6 Ester, Chloroalkyl
Decyl Acrylate Acrylate ester with C10 alkyl chain (UN 3082) 2156-96-9 Ester, Vinyl (reactive double bond)
Butyl/Decyl/Cetyl-Eicosyl Methacrylate Methacrylate esters with variable alkyl chains (C4, C10, C16, C20) Not provided Ester, Methacrylate, Multiple alkyl chains
Key Differences:
  • In contrast, Decyl Acrylate and methacrylates feature vinyl or methacrylate groups, which are critical in polymerization reactions.
  • Alkyl Chain Length: The methacrylate derivatives in include shorter (butyl, C4) and longer (cetyl, C16; eicosyl, C20) alkyl chains, which influence viscosity and hydrophobicity compared to the C10 chain in this compound.

Physicochemical Properties (Inferential Analysis)

Boiling Points: this compound’s putative boiling point (633.44, units unclear) suggests a high-boiling liquid, likely due to its molecular weight and chlorine content. Decyl Acrylate and methacrylates typically exhibit lower boiling points than halogenated analogs due to reduced polarity and molecular weight.

Reactivity: The chlorine atom in this compound may confer resistance to hydrolysis compared to acrylates, which are prone to radical polymerization.

Applications: this compound: Potential use as a plasticizer or intermediate in organochlorine synthesis. Decyl Acrylate/Methacrylates: Widely used in adhesives, coatings, and polymers due to their reactive double bonds.

Data Limitations and External Resources

The evidence highlights gaps in physicochemical data, directing readers to external databases (e.g., CAMEO Chemical Database, WISER Substance List) for precise metrics. Contradictions in ’s numerical values (e.g., 633.44) underscore the need for verification via primary sources.

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